Acetyl-d3 L-Carnitine Hydrochloride
Overview
Description
Acetyl-L-carnitine-d3 (chloride) is a deuterated form of acetyl-L-carnitine, an acetylated derivative of the essential mitochondrial metabolite L-carnitine. This compound is often used as an internal standard for the quantification of L-acetylcarnitine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Mechanism of Action
Target of Action
Acetyl-d3 L-Carnitine Hydrochloride, also known as Acetyl-L-carnitine-d3-1 (hydrochloride), is an acetylated form of the essential mitochondrial metabolite L-carnitine . It is catabolized by plasma esterases into carnitine . The primary targets of this compound are the mitochondria, where it assists in fatty acid metabolism .
Mode of Action
The compound facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . This process is crucial for the production of energy in the body. Additionally, it enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .
Biochemical Pathways
This compound plays a significant role in the fatty acid oxidation pathway. By transporting acetyl-CoA into the mitochondria, it contributes to the breakdown of fatty acids for energy production . It also influences the production of acetylcholine, a neurotransmitter essential for brain function .
Result of Action
The action of this compound results in enhanced energy production through fatty acid metabolism . It also stimulates the synthesis of proteins and membrane phospholipids . Furthermore, it may have potential therapeutic effects on conditions such as neuropathy, depression, and dementia .
Biochemical Analysis
Biochemical Properties
Acetyl-d3 L-Carnitine Hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is involved in the transport of long-chain fatty acids across the inner mitochondrial membrane, a process crucial for energy production . This interaction involves the enzyme carnitine palmitoyltransferase, which converts this compound and Coenzyme A into Acyl-CoA and L-Carnitine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to upregulate metabotropic glutamate receptor 2 (mGlu2) via NF-κB p65 acetylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by facilitating the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . This process enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to have a high degree of stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the process of fatty acid oxidation . It also plays a role in the regulation of acetyl-CoA/CoA ratio in the Krebs cycle, which is essential for the production of ATP .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is believed to be transported across the inner blood-retinal barrier via the organic cation/carnitine transporter (OCTN2)
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria, where it plays a crucial role in energy metabolism . It facilitates the transport of fatty acids into the mitochondria for oxidation, thereby contributing to energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetyl-L-carnitine-d3 (chloride) typically involves the acetylation of L-carnitine with deuterated acetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule. The product is then purified and converted to its chloride salt form .
Industrial Production Methods
Industrial production of acetyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to achieve the desired isotopic purity and chemical purity. The final product is typically formulated as a solid and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Acetyl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:
Hydrolysis: The ester bond in acetyl-L-carnitine-d3 can be hydrolyzed to produce L-carnitine and acetic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Substitution: The chloride ion can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: L-carnitine and acetic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Acetyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of L-acetylcarnitine.
Biology: Studied for its role in mitochondrial function and energy metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathy, depression, and dementia.
Industry: Utilized in the development of pharmaceuticals and nutritional supplements.
Comparison with Similar Compounds
Similar Compounds
L-carnitine: The non-acetylated form of acetyl-L-carnitine.
Propionyl-L-carnitine: Another acylated derivative of L-carnitine with a propionyl group.
O-Acetyl-L-carnitine: A similar compound with an acetyl group but without deuterium labeling.
Uniqueness
Acetyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from non-labeled compounds in complex biological samples .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-(2,2,2-trideuterioacetyl)oxypropyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATPLOXBFFRHDN-SPMMGKNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745728 | |
Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-62-5 | |
Record name | (2R)-3-Carboxy-2-[(~2~H_3_)ethanoyloxy]-N,N,N-trimethylpropan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 362049-62-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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